Product packaging for (R)-3,3-Difluorobutan-2-amine hcl(Cat. No.:)

(R)-3,3-Difluorobutan-2-amine hcl

Cat. No.: B13899841
M. Wt: 145.58 g/mol
InChI Key: GMMHEZMDGDEDDZ-AENDTGMFSA-N
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Description

Significance of Fluorine Incorporation in Bioactive Molecules and Agrochemicals

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chimia.ch This has made fluorine a prized element in the toolbox of medicinal and agrochemical chemists. colab.ws The presence of fluorine can lead to a number of advantageous effects, including:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. nih.gov This can prolong the in vivo lifetime of a drug, leading to improved efficacy. nih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption and distribution. nih.gov

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby amine groups, which can improve a drug's oral bioavailability by ensuring it is in a more neutral, membrane-permeable form at physiological pH. nih.govnih.gov

Altered Conformation and Binding Affinity: The small size of the fluorine atom allows it to often act as a hydrogen isostere, yet its electronic properties can significantly influence molecular conformation and interactions with biological targets, sometimes leading to enhanced binding affinity and selectivity. tandfonline.combenthamscience.com

The impact of fluorination on molecular properties has led to a significant increase in the number of fluorine-containing pharmaceuticals and agrochemicals on the market. capes.gov.brnih.gov

Table 1: Effects of Fluorine Incorporation on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased Strong C-F bond resists enzymatic cleavage. nih.gov
Lipophilicity Increased Fluorine is more lipophilic than hydrogen. nih.gov
Basicity of Amines Decreased The high electronegativity of fluorine withdraws electron density. nih.govnih.gov
Binding Affinity Can be enhanced Altered electronics and conformation can improve interactions with target proteins. tandfonline.combenthamscience.com
Bioavailability Can be improved A combination of increased lipophilicity and modulated basicity can lead to better absorption. nih.gov

Strategic Importance of Enantiopure Amines in Asymmetric Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is crucial for its biological activity, as biological systems are themselves chiral. Enantiopure amines, which consist of a single enantiomer, are therefore of immense strategic importance for several reasons:

As Chiral Building Blocks: They serve as valuable starting materials for the synthesis of complex, single-enantiomer target molecules, ensuring the final product has the desired stereochemistry. sigmaaldrich.com

As Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then later removed.

As Chiral Catalysts and Ligands: Chiral amines and their derivatives are widely used as organocatalysts or as ligands for metal catalysts in asymmetric reactions, enabling the production of enantiomerically enriched products from prochiral starting materials. rsc.org

The development of efficient methods for the synthesis of enantiopure amines, such as asymmetric catalytic reduction of imines and enzymatic resolutions, is a major focus of contemporary organic synthesis. nih.gov

Research Trajectory and Innovations in Geminal Difluoroamine (B82689) Synthesis

The synthesis of molecules containing a geminal difluoroamine moiety (a carbon atom bearing two fluorine atoms and an amino group) presents unique challenges due to the electronic properties of the difluoromethylene group. However, the potential benefits of this structural motif have driven significant research into new synthetic methodologies.

Recent innovations in this area include:

Photoredox Catalysis: The use of light-mediated catalysis has enabled the synthesis of cyclic β-difluoroamines through radical cyclization reactions. rsc.org

Transition Metal-Catalyzed Reactions: Nickel-catalyzed hydroarylation of gem-difluoroalkenes has emerged as a method for synthesizing compounds with an ArCF2- moiety. researchgate.net

Organocatalytic Methods: Organocatalysis has been employed for the enantioselective synthesis of β-fluoroamines and β,β-difluoroamines from readily available aldehydes. nih.gov

Deoxygenative Fluorination: Novel methods have been developed for the conversion of ketones or aldehydes to gem-difluoro compounds, which can then be further elaborated to amines.

Synthesis from Thioamides: A mild and rapid process using silver fluoride (B91410) and thioamides has been developed for the efficient production of α,α-difluoromethylene amines. nih.gov

Reformatsky-Type Reactions: Zinc-promoted Reformatsky reactions of bromodifluoroacetamides with aldimines provide a direct route to α,α-difluoro-β-amino amides. chemrxiv.org

These advancements are expanding the accessibility and diversity of geminal difluoroamine-containing compounds for further investigation.

Table 2: Modern Synthetic Approaches to Geminal Difluoroamines

Method Description Key Features
Photoredox Catalysis Light-mediated radical cyclization of bromodifluoroethylamines. rsc.org Forms cyclic β-difluoroamines.
Transition Metal Catalysis Nickel-catalyzed hydroarylation of gem-difluoroalkenes. researchgate.net Synthesizes ArCF2- moieties.
Organocatalysis Enantioselective α-fluorination of aldehydes followed by reductive amination. nih.gov Provides access to chiral β-fluoroamines and β,β-difluoroamines.
Deoxygenative Fluorination Two-step conversion of ketones/aldehydes to gem-difluoro compounds. Utilizes a 1,3-dithiolane (B1216140) intermediate.
From Thioamides Reaction of thioamides with silver fluoride. nih.gov Mild, rapid, and tolerates various functional groups.
Reformatsky-Type Reaction Zinc-promoted reaction of bromodifluoroacetamides and aldimines. chemrxiv.org Direct synthesis of α,α-difluoro-β-amino amides.

Contextualizing the Research Focus on (R)-3,3-Difluorobutan-2-amine Hydrochloride

(R)-3,3-Difluorobutan-2-amine hydrochloride is a chiral molecule that incorporates a geminal difluoro group adjacent to a stereogenic amine center. The specific interest in this compound stems from the convergence of the principles discussed above. The "(R)" designation indicates a specific, enantiomerically pure stereochemistry, highlighting its potential as a chiral building block. The "3,3-difluoro" component introduces the metabolic stability and electronic modulation associated with fluorination.

While specific research dedicated solely to (R)-3,3-Difluorobutan-2-amine hydrochloride is not extensively documented in publicly available literature, its structure represents a valuable scaffold for the synthesis of more complex molecules. It can be envisioned as a key intermediate for the creation of novel pharmaceutical candidates or agrochemicals, where the combination of chirality and difluorination could lead to enhanced biological activity, improved pharmacokinetic properties, and novel intellectual property. The hydrochloride salt form is a common strategy to improve the stability and handling of amine compounds.

The synthesis of such a molecule would likely rely on the advanced synthetic methodologies for chiral and fluorinated amines that have been developed in recent years. Its availability, whether through commercial sources or de novo synthesis, provides chemists with a tool to explore the impact of this specific structural motif in various biological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClF2N B13899841 (R)-3,3-Difluorobutan-2-amine hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClF2N

Molecular Weight

145.58 g/mol

IUPAC Name

(2R)-3,3-difluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m1./s1

InChI Key

GMMHEZMDGDEDDZ-AENDTGMFSA-N

Isomeric SMILES

C[C@H](C(C)(F)F)N.Cl

Canonical SMILES

CC(C(C)(F)F)N.Cl

Origin of Product

United States

Stereochemical Investigations and Enantiomeric Control in R 3,3 Difluorobutan 2 Amine Systems

Mechanistic Studies of Asymmetric Induction and Stereoselective Pathways

The synthesis of enantiomerically pure (R)-3,3-Difluorobutan-2-amine relies heavily on asymmetric induction, a process where a chiral auxiliary or catalyst directs the formation of one enantiomer over the other. Mechanistic studies are crucial for understanding the underlying principles governing this stereoselectivity and for optimizing reaction conditions to achieve high enantiomeric excess (e.e.).

One common strategy involves the asymmetric reduction of a prochiral ketone precursor. The mechanism of this reduction often involves the formation of a transient diastereomeric complex between the substrate and the chiral reducing agent. The steric and electronic interactions within this complex dictate the facial selectivity of the hydride transfer, leading to the preferential formation of the (R)-amine. The nature of the catalyst, solvent, and reaction temperature can significantly influence the transition state energies and, consequently, the stereochemical outcome.

Researchers have also explored stereoselective pathways involving the amination of chiral precursors. In these methods, the stereocenter is established prior to the introduction of the amine group. The mechanism of these reactions often involves an S(_N)2-type displacement, where the incoming amine attacks from the backside of a leaving group, resulting in an inversion of configuration at the chiral center. The choice of leaving group and the nucleophilicity of the aminating agent are critical parameters that control the efficiency and stereospecificity of this transformation.

Advanced Techniques for Chiral Purity Assessment (e.g., NMR using chiral reagents, chiral HPLC, polarimetry)

The accurate determination of enantiomeric and diastereomeric purity is essential to validate the success of a stereoselective synthesis. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Reagents: While enantiomers have identical NMR spectra, their interaction with a chiral resolving agent can lead to the formation of diastereomeric complexes, which have distinct NMR signals. asdlib.orgresearchgate.net Chiral solvating agents (CSAs), such as (R)-1,1'-bi-2-naphthol, can form transient diastereomers with chiral amines, allowing for the determination of enantiomeric purity. asdlib.org Similarly, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers. nih.gov Another approach involves derivatizing the amine with a chiral derivatizing agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, to form stable diastereomers that can be readily distinguished by ¹⁹F NMR. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. yakhak.org It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. yakhak.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are commonly used for the resolution of chiral amines. yakhak.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. yakhak.org Derivatization of the amine can also be employed to enhance detection and separation. google.com

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of a chiral molecule and is directly proportional to its enantiomeric purity. While less precise than NMR or HPLC for determining high enantiomeric excess, polarimetry is a valuable tool for a quick assessment of chirality and for confirming the identity of the major enantiomer.

Table 2: Comparison of Chiral Purity Assessment Techniques

TechniquePrincipleAdvantagesLimitations
NMR with Chiral Reagents Formation of diastereomeric complexes with distinct NMR signals. asdlib.orgresearchgate.netProvides detailed structural information; can be used for a wide range of compounds. nih.govMay require derivatization or the use of expensive chiral reagents. asdlib.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. yakhak.orgHigh accuracy and sensitivity for determining enantiomeric excess; applicable to a wide range of compounds. researchgate.netRequires specialized and often expensive chiral columns. asdlib.org
Polarimetry Measurement of the rotation of plane-polarized light.Simple, rapid, and non-destructive.Lower precision for high e.e. values; requires a known specific rotation for the pure enantiomer.

Role and Applications As a Chiral Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The demand for novel fluorinated compounds continues to grow across various scientific disciplines. bohrium.com (R)-3,3-Difluorobutan-2-amine HCl is a key starting material for the synthesis of more complex molecules where the fluorine atoms can enhance properties like metabolic stability and binding affinity. smolecule.com The synthesis of such complex unnatural fluorine-containing amino acids is a significant area of research. nih.gov The development of methods for creating new carbon-fluorine bonds is crucial for accessing these valuable compounds. lew.ro

Scaffold for Novel Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The development of new bifunctional organocatalysts, such as those based on chiral amine-thioureas, has proven highly effective in various asymmetric reactions. rsc.org The unique stereoelectronic properties of this compound make it an attractive scaffold for designing novel chiral ligands and organocatalysts. These catalysts can be employed in a range of transformations, including asymmetric Michael additions and aldol (B89426) reactions, to afford products with high enantioselectivity. rsc.orgmdpi.comscholaris.ca The synthesis of new C2-symmetric ligands is another area where such chiral building blocks are valuable. researchgate.net

Intermediate in Medicinal Chemistry Research and Drug Discovery Scaffolds

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. bohrium.comprinceton.edu this compound serves as a crucial intermediate for the synthesis of novel drug scaffolds. smolecule.comnih.govnih.gov The presence of the difluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the amine group, all of which are important considerations in drug design. smolecule.comiris-biotech.de

Fluorinated amino acids are of great interest as they can be incorporated into peptides to enhance their stability and biological activity. iris-biotech.de this compound provides a direct route to non-proteinogenic fluorinated amino acid analogs. nih.goviris-biotech.de These analogs can be used to probe protein structure and function or to develop peptide-based therapeutics with improved properties. The synthesis of α-fluoroalkyl-α-amino acids is a particularly active area of research. mdpi.com

Similar to pharmaceuticals, the incorporation of fluorine can also enhance the efficacy of agrochemicals. nih.gov this compound is explored as an intermediate in the synthesis of novel agrochemical candidates. nih.gov The unique properties conferred by the fluorine atoms can lead to compounds with improved potency, selectivity, and environmental profiles.

Contributions to 3D-Shaped Scaffolds and Unique Structural Motifs

The development of molecules with well-defined three-dimensional shapes is a key goal in modern drug discovery. The stereocenter and the gem-difluoro group of this compound can influence the conformational preferences of larger molecules, contributing to the creation of unique 3D-shaped scaffolds. These scaffolds can provide access to novel chemical space and lead to the discovery of compounds with new biological activities. Other difluorinated cyclic amines, such as 3,3-difluorocyclobutanamine (B1322466) hydrochloride and 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride, also serve as important building blocks for creating diverse 3D structures. nih.govbldpharm.com

Derivatization Strategies for Diversified Research Applications

The primary amine group of this compound allows for a wide range of derivatization strategies, further expanding its utility in research. It can be readily transformed into amides, sulfonamides, and other functional groups, enabling the synthesis of a diverse library of compounds for various applications. These derivatization methods are crucial for the synthesis of complex organic molecules and have been reviewed in the context of organofluorine chemistry. yorku.canih.gov

Computational and Theoretical Investigations of Difluorinated Amine Systems

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms involving difluorinated amines. These computational methods allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states that govern the kinetics and thermodynamics of chemical transformations.

For instance, theoretical calculations have been pivotal in understanding the mechanisms of C-F bond activation, a crucial step in both the synthesis and potential degradation of fluorinated compounds. Studies on transition-metal-free defluorinative aminations have utilized quantum chemistry to map out the energetic landscape of the reaction, identifying key intermediates and transition states. nih.gov While not specific to (R)-3,3-Difluorobutan-2-amine HCl, these studies on related aryl and alkyl fluorides provide a framework for predicting the reactivity of the C-F bonds in this molecule under various conditions. nih.gov

Furthermore, computational investigations into the iron-catalyzed defluorosilylation of gem-difluoroalkenes have revealed detailed mechanistic pathways, including the possibility of nucleophilic addition and elimination steps. nih.gov These findings are critical for designing selective synthetic routes to and from difluorinated compounds. The principles derived from these studies can be extrapolated to understand potential synthetic transformations involving the difluorinated carbon center in this compound.

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of fluorinated organic molecules. For difluorinated amines, DFT calculations provide valuable information about molecular geometry, charge distribution, and orbital interactions, which are fundamental to understanding their behavior.

DFT calculations have been successfully employed to analyze the conformational preferences of various difluorinated systems. For example, in studies of difluorinated histone deacetylase inhibitors, DFT was used to determine the preferred solution-state geometries, revealing that threo-difluorinated analogs favor an extended conformation, while erythro-isomers adopt a "bent" structure. mdpi.com These conformational preferences are rationalized by a combination of steric and stereoelectronic effects.

In the context of (R)-3,t-3-Difluorobutan-2-amine HCl, DFT calculations would be essential to predict its three-dimensional structure. The presence of the geminal difluoro group on the carbon adjacent to the stereocenter bearing the amine group suggests a complex interplay of electronic and steric factors that will dictate the preferred conformation. The electron-withdrawing nature of the two fluorine atoms significantly alters the local electronic environment, impacting bond lengths, bond angles, and the acidity of the neighboring protons.

A key electronic effect that DFT can quantify is the impact of the CF2 group on the basicity of the amine. The strong inductive effect of the fluorine atoms is expected to decrease the pKa of the protonated amine compared to its non-fluorinated counterpart. DFT calculations can provide a quantitative estimate of this effect, which is crucial for understanding its behavior in biological systems.

Conformational Analysis and Stereoelectronic Effects of Vicinal Difluorine Groups

The conformational landscape of molecules containing vicinal difluorine groups is heavily influenced by stereoelectronic effects, most notably the gauche effect. This effect describes the tendency of a molecule to adopt a gauche conformation when it leads to favorable orbital interactions, often overriding steric repulsion.

In the case of fluorinated alkylammonium salts, such as 2,2-difluoroethylamine (B1345623) hydrochloride, a "double gauche effect" has been observed. nih.gov This refers to the preference for a conformation where the positively charged nitrogen atom is gauche to both fluorine atoms. nih.gov This preference is attributed to a combination of intramolecular hydrogen bonding and electrostatic attraction between the ammonium (B1175870) group and the electronegative fluorine atoms. nih.gov

While this compound contains a geminal rather than a vicinal difluoro group, the principles of stereoelectronic interactions are still highly relevant. The relative orientation of the C-F bonds with respect to the C-N bond and adjacent C-H and C-C bonds will be governed by hyperconjugative interactions. Specifically, interactions such as σCH → σCF and σCC → σCF can stabilize certain conformations. mdpi.com

For this compound, a detailed conformational analysis would involve rotating around the C2-C3 bond to identify the most stable rotamers. The interplay between the steric bulk of the methyl groups and the stereoelectronic effects of the C-F bonds would determine the conformational energy landscape.

Interaction Type Description Relevance to this compound
Gauche EffectTendency of electronegative substituents to adopt a gauche conformation.While not vicinal, similar hyperconjugative interactions between C-F and other bonds will influence conformation.
Intramolecular H-BondingPotential for hydrogen bonding between the ammonium proton and a fluorine atom.This could stabilize certain conformations of the protonated amine.
Electrostatic InteractionsAttractive or repulsive forces between charged or polarized groups.The interaction between the positively charged amine and the electronegative fluorine atoms will be a key determinant of structure.
HyperconjugationInteraction of filled orbitals with adjacent empty or partially filled orbitals.σ → σ* interactions involving the C-F bonds will play a crucial role in conformational preference.

Molecular Modeling for Prediction of Reactivity and Stereoselectivity

Molecular modeling encompasses a range of computational techniques used to predict the reactivity and stereoselectivity of chemical reactions. For difluorinated amines, these models can guide synthetic efforts and provide a rationale for observed experimental outcomes.

By building computational models of the reactants, transition states, and products, it is possible to calculate the activation energies for different reaction pathways. This allows for the prediction of which products are likely to form and with what stereochemistry. For example, in the synthesis of molecules with multiple stereocenters, molecular modeling can help predict the diastereoselectivity of a reaction by comparing the energies of the diastereomeric transition states.

In the context of this compound, molecular modeling could be used to predict the outcome of reactions at the amine or at the carbon atoms. For instance, if the amine were to be used as a nucleophile, modeling could predict the facial selectivity of its attack on a prochiral electrophile. Conversely, modeling could predict the stereochemical outcome of reactions involving the removal of a proton alpha to the difluorinated carbon.

Furthermore, molecular modeling is invaluable in the field of drug discovery for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. By docking the modeled structure of the molecule into the active site of a protein, researchers can predict binding affinity and orientation, which are critical for designing more potent and selective drugs. The conformational preferences dictated by the difluoro group, as discussed previously, would be a critical input for such modeling studies.

Modeling Application Predicted Outcome for this compound
Reaction Pathway AnalysisIdentification of the lowest energy pathways for synthetic transformations.
Stereoselectivity PredictionPrediction of the favored stereoisomer in a chemical reaction.
Docking to Biological TargetsEstimation of binding affinity and mode of interaction with proteins.
Physicochemical Property PredictionCalculation of properties like pKa, logP, and dipole moment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.